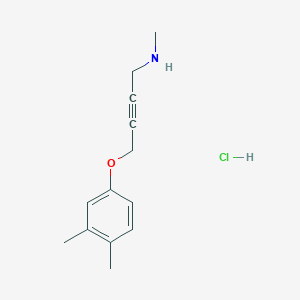
2-(2,4-DICHLOROPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-DICHLOROPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step often involves a substitution reaction using 2,4-dichlorobenzoyl chloride.
Attachment of the 6-Methyl-2-Pyridyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridyl or phenyl rings.
Reduction: Reduction reactions could target the quinazolinone core or the chlorinated phenyl ring.
Substitution: The chlorinated phenyl ring is susceptible to nucleophilic
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c1-12-5-4-8-18(23-12)25-19(14-10-9-13(21)11-16(14)22)24-17-7-3-2-6-15(17)20(25)26/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMONRTSEABTKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6074044.png)
![1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6074057.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopropanecarboxylic acid](/img/structure/B6074069.png)

![2-{4-[2-(2-chloro-5-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6074074.png)
![Ethyl 4-[(2,3-dimethylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B6074087.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074093.png)
![N~1~,N~1~-dimethyl-N~4~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B6074098.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6074099.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide](/img/structure/B6074102.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6074105.png)
![Methyl 2-[(2-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6074113.png)
![(2-fluorophenyl)-[5-hydroxy-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B6074140.png)

